Trk-IN-19

TRK inhibitor resistance solvent-front mutation G595R

Trk-IN-19 addresses the critical need for a TRK inhibitor with confirmed activity against the clinically relevant G595R solvent-front mutant. Key features: - Wild-type TRKA IC50: 1.1 nM; G595R mutant IC50: 5.3 nM - Enables accurate modeling of acquired resistance in NTRK fusion-driven cancers - Serves as reference inhibitor for benchmarking next-generation TRK inhibitors - Supplied for laboratory research use.

Molecular Formula C22H26FN5O2
Molecular Weight 411.5 g/mol
Cat. No. B12395496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-19
Molecular FormulaC22H26FN5O2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC
InChIInChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29)
InChIKeyBBJLSNHFJGYVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRK-IN-19: TRKA/G595R Mutant Inhibitor


TRK-IN-19 (Compound I-10) is a potent small-molecule inhibitor of the tropomyosin receptor kinase (TRK) family. It is characterized as a bicyclic carboxamide derivative [1] and demonstrates sub-nanomolar to low-nanomolar inhibitory activity against wild-type TRKA (IC50 = 1.1 nM) and the clinically relevant G595R solvent-front mutant (IC50 = 5.3 nM) [1]. This compound is primarily intended for laboratory research use in oncology, specifically for investigating TRK signaling pathways, NTRK fusion-driven cancers, and mechanisms of acquired resistance .

TRK-IN-19: Irreplaceable in Resistance Models


The clinical utility of first-generation TRK inhibitors such as larotrectinib and entrectinib is fundamentally limited by the emergence of acquired resistance mediated by kinase domain mutations, most notably the solvent-front substitution TRKA G595R [1]. First-generation agents show drastically reduced potency against this mutant, with IC50 values increasing by over 300-fold relative to wild-type TRKA [2]. Consequently, substituting a generic TRK inhibitor for TRK-IN-19 in experimental systems designed to model acquired resistance will yield data that fails to reflect the biochemical reality of on-target resistance. Researchers studying G595R-driven resistance must therefore use a compound with documented mutant activity; TRK-IN-19 provides a well-defined inhibitory profile for precisely this context.

TRK-IN-19 Differential Activity Profile


G595R Mutant Inhibition vs. Larotrectinib

TRK-IN-19 retains potent inhibitory activity against the clinically relevant TRKA G595R solvent-front mutant with an IC50 of 5.3 nM [1]. In contrast, the first-generation inhibitor larotrectinib shows profound loss of potency against this same mutant, with a reported IC50 of 3,540 ± 1,560 nM [2]. This represents a >600-fold differential in biochemical potency against the G595R mutant, establishing TRK-IN-19 as a functionally distinct research tool for resistance studies.

TRK inhibitor resistance solvent-front mutation G595R on-target resistance NTRK fusion

G595R Mutant Inhibition vs. Entrectinib

TRK-IN-19 demonstrates an IC50 of 5.3 nM against the TRKA G595R solvent-front mutant [1], whereas the multi-kinase first-generation inhibitor entrectinib exhibits markedly reduced potency against this resistance mutation, with a reported IC50 of 987 ± 487 nM [2]. The quantified difference is approximately 186-fold, confirming that entrectinib cannot functionally substitute for TRK-IN-19 in experimental models where G595R mutant activity is required.

entrectinib resistance G595R mutation multi-kinase inhibitor acquired resistance

Wild-Type TRKA Potency vs. Next-Gen Inhibitors

TRK-IN-19 inhibits wild-type TRKA with an IC50 of 1.1 nM [1]. This potency falls within the range established by next-generation clinical candidates selitrectinib (IC50 = 0.6 nM) and repotrectinib (IC50 = 0.83 nM for TRKA) . While the compound is a research tool rather than a clinical candidate, this data establishes that TRK-IN-19 possesses wild-type TRKA inhibitory potency comparable to advanced therapeutic agents, supporting its utility in preclinical studies that require pharmacologically relevant TRK inhibition.

TRKA wild-type inhibition next-generation TRK inhibitor kinase potency comparison

G595R/WT Potency Ratio vs. Selitrectinib

TRK-IN-19 exhibits a G595R mutant-to-wild-type IC50 ratio of approximately 4.8 (5.3 nM / 1.1 nM) [1]. In comparison, the next-generation inhibitor selitrectinib shows a substantially larger ratio of approximately 31.2 (18.7 nM / 0.6 nM) for the same G595R mutant relative to wild-type TRKA [2]. This difference in the mutant-to-wild-type potency ratio indicates that TRK-IN-19 maintains tighter biochemical equivalence between wild-type and G595R mutant forms, whereas selitrectinib exhibits a greater selectivity differential. This distinction may be relevant for experimental designs where balanced inhibition across wild-type and mutant TRK is desired.

mutant selectivity index G595R/WT ratio inhibitor profiling resistance model optimization

TRK-IN-19 Research Applications


G595R Solvent-Front Resistance Modeling

TRK-IN-19 is ideally suited for in vitro kinase assays and biochemical studies that require a compound with documented potent inhibitory activity against the TRKA G595R solvent-front mutant. With an IC50 of 5.3 nM against this mutant [1], the compound enables researchers to establish baseline G595R inhibitory function in purified enzyme systems, a prerequisite for understanding structure-activity relationships in resistance-focused medicinal chemistry programs [2].

Wild-Type TRKA Biochemical Reference Standard

Given its wild-type TRKA IC50 of 1.1 nM [1], TRK-IN-19 can serve as a reference inhibitor in biochemical screening panels. This potency level is comparable to next-generation clinical compounds such as selitrectinib (0.6 nM) and repotrectinib (0.83 nM) , allowing researchers to benchmark novel TRK inhibitors against a well-characterized research tool with publicly available wild-type activity data.

Mutant-Wild-Type Potency Ratio Studies

TRK-IN-19's mutant-to-wild-type potency ratio of approximately 4.8 for G595R versus wild-type TRKA [1] provides a defined reference point for experiments examining the relationship between compound structure and differential mutant selectivity. This ratio can be compared against other TRK inhibitors to analyze how chemical modifications influence the balance between wild-type and mutant target engagement in biochemical assays.

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